Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
CAS No.:
Cat. No.: VC16943122
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate -](/images/structure/VC16943122.png)
Specification
Molecular Formula | C13H20N2O2 |
---|---|
Molecular Weight | 236.31 g/mol |
IUPAC Name | tert-butyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate |
Standard InChI | InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3 |
Standard InChI Key | SHTDFAVAXADRTN-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2C |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Synonyms
The compound is systematically named tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridine-5(4H)-carboxylate, reflecting its IUPAC nomenclature. Alternative designations include SCHEMBL21041456 and AB66261 . Its CAS registry number, 1196154-76-3, ensures unambiguous identification across scientific literature and regulatory documents.
Molecular Structure
The molecule comprises a pyrrolo[3,2-c]pyridine bicyclic system, where a pyrrole ring is fused to a pyridine moiety at the 3,2-c positions (Figure 1). The tert-butyl carbamate group (-O(C=O)OC(C)) is appended to the 5-position of the dihydro-4H-pyrrolopyridine framework, while a methyl group occupies the 1-position . This substitution pattern enhances steric bulk and modulates electronic properties, influencing reactivity and solubility.
Table 1: Key Identifiers and Structural Data
Property | Value | Source |
---|---|---|
CAS No. | 1196154-76-3 | |
Molecular Formula | ||
Molecular Weight | 236.31 g/mol | |
Synonyms | SCHEMBL21041456, AB66261 |
Physicochemical Properties
Stability and Solubility
While explicit solubility data for this compound are unavailable, its tert-butyl carbamate group typically confers lipophilicity, suggesting limited aqueous solubility but good organic solvent compatibility (e.g., dichloromethane, tetrahydrofuran). The ester linkage may render it susceptible to hydrolysis under strongly acidic or basic conditions .
Thermal and Spectral Characteristics
Table 2: Estimated Physicochemical Parameters
Parameter | Estimated Value | Basis |
---|---|---|
Density | ~1.1–1.2 g/cm³ | Analogous compounds |
Boiling Point | ~380–390°C | Similar structures |
LogP (Octanol-Water) | ~2.5–3.5 | Computational prediction |
Synthesis and Manufacturing
Retrosynthetic Analysis
A plausible synthesis begins with constructing the pyrrolo[3,2-c]pyridine core. One approach involves cyclocondensation of appropriately substituted pyrrole and pyridine precursors, followed by functionalization. The tert-butyl carbamate group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .
Stepwise Synthesis
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Core Formation: React 3-aminopyridine with a γ-keto ester to form the pyrrolopyridine skeleton through a Paal-Knorr-type cyclization.
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Methylation: Introduce the 1-methyl group using methyl iodide in the presence of a base (e.g., potassium carbonate).
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Boc Protection: Treat the secondary amine at the 5-position with Boc anhydride and a catalyst like 4-dimethylaminopyridine (DMAP) .
Reaction Scheme
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s rigid bicyclic structure and protected amine make it a valuable intermediate in medicinal chemistry. Pyrrolopyridines are prevalent in kinase inhibitors (e.g., JAK2, CDK), and the tert-butyl group facilitates subsequent deprotection for further functionalization .
Biological Activity
Though specific studies on this molecule are scarce, structurally related analogs exhibit anticancer and anti-inflammatory properties. For instance, pyrazolo[4,3-c]pyridine derivatives demonstrate IC values below 1 μM against breast cancer cell lines , suggesting potential for structure-activity relationship (SAR) studies.
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